- Uronium Hydrogen Sulfate/Urea-Hydrogen Peroxide as a Green and Metal-Free Catalytic System for the Efficient, Chemo-, and Homoselective Oxidation of Sulfides to SulfoxidesPhosphorus, 2011, 186(2), 271-280,
Cas no 1207-71-2 (10H-Phenothiazine 5-Oxide)

10H-Phenothiazine 5-Oxide structure
Nome do Produto:10H-Phenothiazine 5-Oxide
10H-Phenothiazine 5-Oxide Propriedades químicas e físicas
Nomes e Identificadores
-
- 10H-Phenothiazine,5-oxide
- PHENOTHIAZINE-5-OXIDE
- 10H-phenothiazino-5-oxide
- oxyde-5 de phenothiazine
- Phenothiazine S-oxide
- phenothiazine sulfoxyde
- phenothiazine sulphoxide
- Phenothiazine,5-oxide
- sulfoxyde de phenothiazine
- USAF DO-16
- Phenothiazine, 5-oxide (6CI, 7CI, 8CI)
- 10H-5λ4-Phenothiazin-5-one
- 5-Oxophenothiazine
- NSC 3554
- 10H-Phenothiazine 5-oxide
- E?-phenothiazin-5-one
- BRN 0152295
- NCGC00247391-01
- DTXSID0074471
- 10H-phenothiazine5-oxide
- 10H-Phenothiazine, 5-oxide
- SR-01000852665-2
- SCHEMBL342511
- HMS2201K15
- MLS001242794
- DSAFSORWJPSMQS-UHFFFAOYSA-N
- Phenothiazine, 5-oxide
- 10H-5lambda4-phenothiazin-5-one
- CHEMBL1396515
- Phenothiazine 5-oxide
- SMR000841349
- Q27216086
- AT27299
- SR-01000852665
- STK802590
- CHEBI:125466
- BAA20771
- BS-50659
- cid_71014
- AI3-17437
- 8SVJ4R3Y3D
- HMS3341B02
- NSC3554
- 10H-5
- BDBM65852
- Phenothiazine 5-Oxide; NSC 3554; Phenothiazine S-Oxide
- MFCD00053824
- 1207-71-2
- AKOS000281841
- NSC-3554
- Z1509140237
- 4-27-00-01215 (Beilstein Handbook Reference)
- EN300-309225
- 10H-Phenothiazine 5-Oxide
-
- MDL: MFCD00053824
- Inchi: 1S/C12H9NOS/c14-15-11-7-3-1-5-9(11)13-10-6-2-4-8-12(10)15/h1-8,13H
- Chave InChI: DSAFSORWJPSMQS-UHFFFAOYSA-N
- SMILES: O=S1C2C(=CC=CC=2)NC2C1=CC=CC=2
Propriedades Computadas
- Massa Exacta: 215.04000
- Massa monoisotópica: 215.04
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 2
- Contagem de Átomos Pesados: 15
- Contagem de Ligações Rotativas: 0
- Complexidade: 244
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 61.1A^2
- XLogP3: 2.3
Propriedades Experimentais
- Densidade: 1.44
- Ponto de ebulição: 433.3°C at 760 mmHg
- Ponto de Flash: 215.9°C
- Índice de Refracção: 1.769
- PSA: 48.31000
- LogP: 3.91400
10H-Phenothiazine 5-Oxide Informações de segurança
- Palavra de Sinal:warning
- Declaração de perigo: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Declaração de Advertência: P264+P280+P305+P351+P338+P337+P313
- Instrução de Segurança: H303+H313+H333
- Condição de armazenamento:Store at recommended temperature
10H-Phenothiazine 5-Oxide Dados aduaneiros
- CÓDIGO SH:2934300000
- Dados aduaneiros:
China Customs Code:
2934300000Overview:
2934300000. Compounds containing a phenothiazine ring system(Phenothiazine ring system, whether hydrogenated or not,Compounds not further fused ). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934300000. other compounds containing in the structure a phenothiazine ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
10H-Phenothiazine 5-Oxide Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-309225-0.1g |
10H-5lambda4-phenothiazin-5-one |
1207-71-2 | 95.0% | 0.1g |
$62.0 | 2025-03-21 | |
Enamine | EN300-309225-1.0g |
10H-5lambda4-phenothiazin-5-one |
1207-71-2 | 95.0% | 1.0g |
$241.0 | 2025-03-21 | |
abcr | AB375165-1 g |
10H-Phenothiazine 5-oxide; . |
1207-71-2 | 1 g |
€219.00 | 2023-07-19 | ||
Ambeed | A871333-250mg |
10H-Phenothiazine 5-oxide |
1207-71-2 | 95% | 250mg |
$45.0 | 2025-02-21 | |
TRC | P318098-50mg |
10H-Phenothiazine 5-Oxide |
1207-71-2 | 50mg |
$ 91.00 | 2023-09-06 | ||
eNovation Chemicals LLC | Y1256754-5g |
10H-Phenothiazine,5-oxide |
1207-71-2 | 95% | 5g |
$425 | 2024-06-07 | |
abcr | AB375165-5g |
10H-Phenothiazine 5-oxide; . |
1207-71-2 | 5g |
€654.00 | 2025-02-20 | ||
Aaron | AR007QBZ-10g |
10H-Phenothiazine,5-oxide |
1207-71-2 | 98% | 10g |
$698.00 | 2025-02-26 | |
1PlusChem | 1P007Q3N-5g |
10H-Phenothiazine,5-oxide |
1207-71-2 | 95% | 5g |
$326.00 | 2025-02-22 | |
1PlusChem | 1P007Q3N-1g |
10H-Phenothiazine,5-oxide |
1207-71-2 | 95% | 1g |
$94.00 | 2025-02-22 |
10H-Phenothiazine 5-Oxide Método de produção
Synthetic Routes 1
Condições de reacção
1.1 Reagents: Carbamide peroxide Catalysts: Urea sulfate Solvents: Methanol ; 3 h, rt
Referência
Synthetic Routes 2
Synthetic Routes 3
Synthetic Routes 4
Condições de reacção
1.1 Reagents: Hydrogen peroxide Solvents: Methanol
Referência
- Cyclohepta[b][1,4]benzothiazines and their diazine analogs. 1. Formation and reactions of cyclohepta[b][1,4]benzothiazinesBulletin of the Chemical Society of Japan, 1985, 58(1), 165-71,
Synthetic Routes 5
Synthetic Routes 6
Condições de reacção
1.1 Reagents: Sucrose , Potassium chloride , Sulfuric acid magnesium salt (1:1) , Monosodium phosphate , Sodium nitrate , Sodium chloride , Ferrous sulfate , Manganese sulfate Solvents: Dimethylformamide , Water ; 72 h, pH 5, 28 °C
Referência
- Biotransformation of N-acetylphenothiazine by fungiApplied Microbiology and Biotechnology, 1999, 52(4), 553-557,
Synthetic Routes 7
Condições de reacção
1.1 Reagents: Carbamide peroxide Catalysts: 12-Molybdophosphoric acid Solvents: Methanol ; 10 min, rt
Referência
- Molybdatophosphoric acid as an efficient catalyst for the catalytic and chemoselective oxidation of sulfides to sulfoxides using urea hydrogen peroxide as a commercially available oxidantJournal of the Serbian Chemical Society, 2010, 75(3), 307-316,
Synthetic Routes 8
Condições de reacção
1.1 Reagents: 1H,5H-[1,2]Diselenolo[1,2-a][1,2]diselenolium, tetrahydro-, hexafluorophosphate(… Solvents: Acetonitrile
1.2 Reagents: Water
1.2 Reagents: Water
Referência
- Reactivity of diselenide dication salt, 1,5-diselenoniabicyclo[3.3.0]octane bis(hexafluorophosphate), toward aromatics. A new mode of aromatic substitution and redox reactionChemistry Letters, 1990, (3), 393-6,
Synthetic Routes 9
Synthetic Routes 10
Synthetic Routes 11
Condições de reacção
1.1 Reagents: Hydrogen peroxide Catalysts: Thermolysin Solvents: tert-Butanol , Water
Referência
- Metal substitution in thermolysin: catalytic properties of tungstate thermolysin in sulfoxidation with H2O2Canadian Journal of Chemistry, 2002, 80(6), 622-625,
Synthetic Routes 12
Synthetic Routes 13
Condições de reacção
1.1 Reagents: Hydrogen peroxide , Potassium(1+), (1,4,7,10,13,16-hexaoxacyclooctadecane-κO1,κO4,κO7,κO10,κO13,κO16… Solvents: Acetonitrile , Water ; 35 min, reflux
Referência
- H2O2 as a green and environmentally benign reagent for the oxidation of sulfides in the presence of {[K.18-Crown-6]X3}n (X=Br, I) compared with some other organic tribromidesEurasian Chemical Communications, 2020, 2(1), 44-50,
Synthetic Routes 14
Condições de reacção
1.1 Reagents: Hydrogen peroxide Catalysts: Cobalt (intercalated molybdenum disulfde) Solvents: Acetonitrile ; 20 min, 40 °C
Referência
- Cobalt Single-Atom-Intercalated Molybdenum Disulfide for Sulfide Oxidation with Exceptional ChemoselectivityAdvanced Materials (Weinheim, 2020, 32(4),,
Synthetic Routes 15
Condições de reacção
1.1 Reagents: Hydrogen peroxide Catalysts: 2360866-41-5 Solvents: Acetonitrile , Water ; 12 h, rt
Referência
- Pyridiniumporphyrazinato oxo-vanadium tribromomethanide as a new source of Br+ catalyst for the chemo and homoselective oxidation of sulfides and benzylic alcoholsPolyhedron, 2019, 170, 138-150,
Synthetic Routes 16
Condições de reacção
1.1 Reagents: Hydrochloric acid
Referência
- N-Heteroarylethylenes. II. Effect of the nature of the heterocycle on reactivity of cis- and trans-N-propenyl-substituted phenoxazine, phenothiazine, and carbazole in acidic hydrolysisZhurnal Organicheskoi Khimii, 1989, 25(7), 1547-53,
Synthetic Routes 17
Condições de reacção
1.1 Reagents: Water Catalysts: Tetracyanoethylene Solvents: Water
Referência
- Structure and hydrolytic activity of N-vinyl derivatives of phenothiazine, carbazole and acridoneIzvestiya Akademii Nauk SSSR, 1987, (2), 444-7,
10H-Phenothiazine 5-Oxide Raw materials
- 10H-Phenothiazine, 10-(1-propen-1-yl)-, 5-oxide
- Benzo[b]cyclohepta[e][1,4]thiazine
- 10-Acetylphenothiazine
- Promazine
- Phenothiazine
- 10H-Phenothiazine,4a,10a-dihydro-
- 10-ethenylphenothiazine 5-oxide
- 10-Methylphenothiazine
10H-Phenothiazine 5-Oxide Preparation Products
- 10H-Phenothiazine-3-carboxaldehyde (22253-91-4)
- Methylphenothiazine Sulfoxide (2234-09-5)
- 3H-Phenothiazin-3-one (581-30-6)
- Phenothiazine S,S-Dioxide (1209-66-1)
- Phenothiazine (92-84-2)
- Promazine Sulfoxide (146-21-4)
- 10H-Phenothiazine-1-carboxaldehyde, 5-oxide (96120-83-1)
- 10H-Phenothiazine-1-carboxaldehyde (1918-37-2)
- Ethanone,1-(5-oxido-10H-phenothiazin-10-yl)- (1217-37-4)
- 10H-Phenothiazine 5-Oxide (1207-71-2)
10H-Phenothiazine 5-Oxide Literatura Relacionada
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
-
Bin Liu,Yan-Yan Jia,Jin Jin,Xue-Mei Liu,Dan Wang,Gang-Lin Xue Dalton Trans., 2013,42, 10208-10213
-
Chuei-Jhih Chiou,Bing-Jian Sun,A. H. H. Chang Phys. Chem. Chem. Phys., 2015,17, 7838-7847
-
Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:1207-71-2)10H-Phenothiazine 5-Oxide

Pureza:99%
Quantidade:5g
Preço ($):366.0